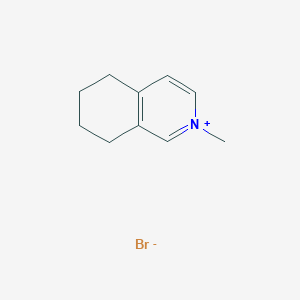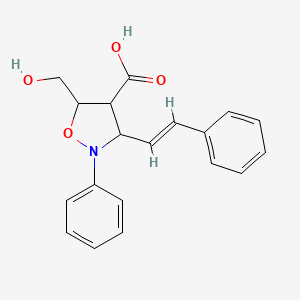
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxymethyl group, a phenyl group, and a styryl group attached to an isoxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid typically involves the reaction of 5-hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions include heating the mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing the reaction conditions and catalysts to improve yield and selectivity. The use of continuous flow reactors and advanced catalytic systems are being explored to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl and styryl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is being investigated for its use in the production of high-value chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl and styryl groups can interact with hydrophobic regions of proteins and other targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A related compound with similar structural features but lacking the phenyl and styryl groups.
5-(Chloromethyl)furfural (CMF): A halogenated derivative of HMF with different reactivity and applications.
5-(Ethoxymethyl)furfural (EMF): An ether derivative of HMF with enhanced stability and different chemical properties.
Uniqueness
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the phenyl and styryl groups distinguishes it from other similar compounds and provides opportunities for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C19H19NO4 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-2-phenyl-3-[(E)-2-phenylethenyl]-1,2-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19NO4/c21-13-17-18(19(22)23)16(12-11-14-7-3-1-4-8-14)20(24-17)15-9-5-2-6-10-15/h1-12,16-18,21H,13H2,(H,22,23)/b12-11+ |
Clave InChI |
GPXILPVWQMEYEZ-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC2C(C(ON2C3=CC=CC=C3)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)
![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)
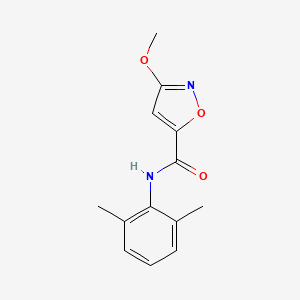

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)
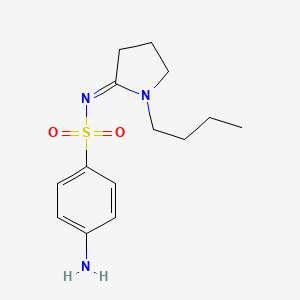
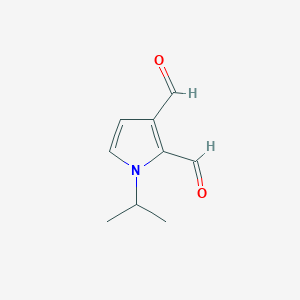
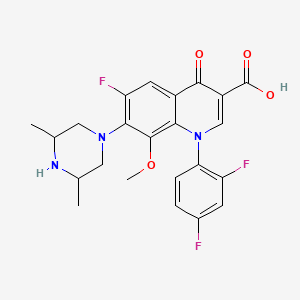

![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)
![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
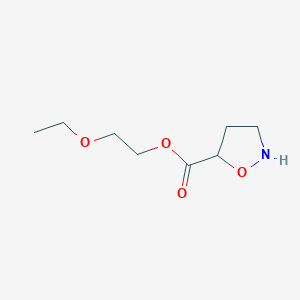
![4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid](/img/structure/B12879938.png)
